![molecular formula C61H92NO6P2PdS2+ B11830827 Methanesulfonato[(di(1-adamantyl)-n-butylphos-phine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B11830827.png)
Methanesulfonato[(di(1-adamantyl)-n-butylphos-phine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) is a palladium complex widely used as a catalyst in various organic reactions. This compound is known for its high stability and efficiency in catalyzing cross-coupling reactions, making it a valuable tool in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) typically involves the reaction of a palladium precursor with the corresponding phosphine ligand. One common method involves the use of a biphenyl palladium dimer precursor and di(1-adamantyl)-n-butylphosphine ligand. The reaction is carried out in an inert atmosphere, such as argon, to prevent oxidation. The mixture is stirred at room temperature in a solvent like acetone, and the product is isolated by filtration and washing with solvents like acetone and pentane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) primarily undergoes catalytic reactions, including:
Cross-coupling reactions: Such as Suzuki, Kumada, and Negishi couplings.
Substitution reactions: Involving the replacement of ligands or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds, Grignard reagents, and halides. The reactions are typically carried out under inert atmospheres with solvents like tetrahydrofuran or toluene. The presence of bases such as potassium carbonate or sodium hydroxide is often required to facilitate the reactions .
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of fine chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism by which Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) exerts its catalytic effects involves the coordination of the palladium center with the phosphine ligand and the substrate. This coordination facilitates the activation of the substrate, allowing for the formation of new chemical bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are key to the catalytic cycle .
Comparación Con Compuestos Similares
Similar Compounds
- Chloro[(di(1-adamantyl)-n-butylphosphine)-2-(2’-aminobiphenyl)]palladium(II)
- Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-aminobiphenyl)]palladium(II) dichloromethane adduct
Uniqueness
Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) is unique due to its high stability and efficiency in catalyzing cross-coupling reactions. The presence of the adamantyl groups enhances the steric hindrance around the palladium center, providing better selectivity and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C61H92NO6P2PdS2+ |
|---|---|
Peso molecular |
1167.9 g/mol |
Nombre IUPAC |
1-(1-adamantyl-butyl-sulfonatophosphaniumyl)adamantane;methane;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/2C24H39O3PS.C12H10N.CH4.Pd/c2*1-2-3-4-28(29(25,26)27,23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h2*17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H4;/q;;-1;;+2 |
Clave InChI |
MLOKEEVFZUSMON-UHFFFAOYSA-N |
SMILES canónico |
C.CCCC[P+](C12CC3CC(C1)CC(C3)C2)(C45CC6CC(C4)CC(C6)C5)S(=O)(=O)[O-].CCCC[P+](C12CC3CC(C1)CC(C3)C2)(C45CC6CC(C4)CC(C6)C5)S(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


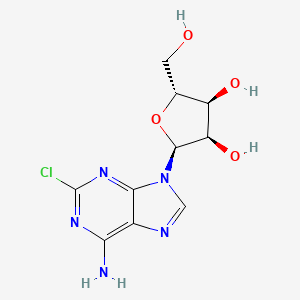

![7-Ethoxy-spiro[2h-1-benzopyran-2,4'-piperidin]-4(3h)-one hydrochloride](/img/structure/B11830762.png)
![6-Chloro-4-[(2-hydroxyethyl)amino]-3-(propan-2-yloxy)-2h-chromen-2-one](/img/structure/B11830763.png)
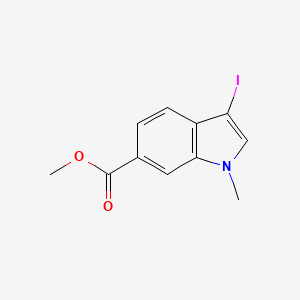
![Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]-](/img/structure/B11830777.png)
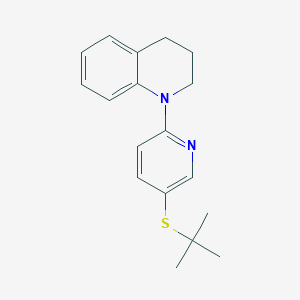
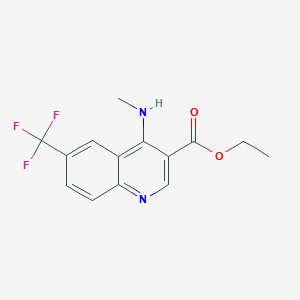
![2-[4-[(2,4-Dimethylbenzoyl)oxymethyl]phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11830795.png)
![2-((4-Octylbenzyl)thio)benzo[d]thiazole](/img/structure/B11830796.png)
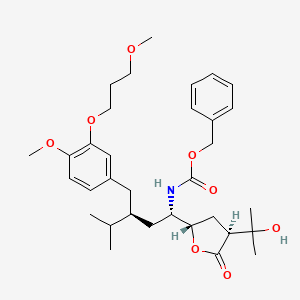
![Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-2-[(phenylmethyl)amino]-](/img/structure/B11830799.png)
![3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B11830801.png)
![(1R,7R)-1-chloro-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11830812.png)
